molecular formula C14H8Cl4N2O2 B1204425 1-(2,6-Dichlorobenzoyl)-3-(3,4-dichlorophenyl)urea CAS No. 35377-46-9

1-(2,6-Dichlorobenzoyl)-3-(3,4-dichlorophenyl)urea

Cat. No.: B1204425
CAS No.: 35377-46-9
M. Wt: 378 g/mol
InChI Key: GXHSCFXDSHCSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dichlorobenzoyl)-3-(3,4-dichlorophenyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C14H8Cl4N2O2 and its molecular weight is 378 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

35377-46-9

Molecular Formula

C14H8Cl4N2O2

Molecular Weight

378 g/mol

IUPAC Name

2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide

InChI

InChI=1S/C14H8Cl4N2O2/c15-8-5-4-7(6-11(8)18)19-14(22)20-13(21)12-9(16)2-1-3-10(12)17/h1-6H,(H2,19,20,21,22)

InChI Key

GXHSCFXDSHCSNW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl

Key on ui other cas no.

35377-46-9

Synonyms

DU 19111
DU-19111

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.5 g of 2,6-dichlorobenzamide and 10.34 g of 3,4-dichlorophenylisocyanate in 25 ml of pyridine to which 1 g of sodium has been added are heated on a steam bath (100° C.+) for 24 hours. The reaction mixture is poured on ice which contains concentrated hydrochlorid acid and the solid precipitate is thoroughly washed with successively water and alcohol. The substance is recristallized from acetonitrile. Melting point 232° C.
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
10.34 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

35 g of 2,6-dichlorobenzoylisocyanate in 100 ml of dry benzene are added drop by drop, with stirring and cooling, to a solution of 24.3 g of 3,4-dichloroaniline in 200 ml of dry benzene. Much heat is evolved and a precipitate is formed which is drawn off while hot and then is washed with hot benzene. The resulting N-(2,6-dichlorobenzoyl)-N'-(3,4-dichlorophenyl)-urea is pure, as is shown by thin layer chromatography (with ethylacetate as the solvent). If desired, the product may be recristallized from acetonitrile. Melting point 238° K.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
24.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.